9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through an addition-elimination mechanism, forming a hydrazone intermediate . The reaction is often carried out in ethanol or methanol as solvents, with the addition of sulfuric acid to catalyze the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while oxidation can produce nitro-substituted compounds .
Scientific Research Applications
9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic activity against various cancer cell lines.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile involves its interaction with specific molecular targets. The compound can act as a protonophore, disrupting proton gradients across biological membranes, leading to cellular effects such as uncoupling oxidative phosphorylation . This mechanism is similar to that of other dinitrophenyl compounds, which are known to affect mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar chemical reactions and applications.
4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol: Another hydrazinylidene derivative with comparable properties.
Uniqueness
Its combination of a hydrazinylidene group with a dinitrophenyl ring and a nitrile group makes it a versatile compound in various scientific fields .
Properties
CAS No. |
114144-95-5 |
---|---|
Molecular Formula |
C18H23N5O5 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
9-[(2,4-dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile |
InChI |
InChI=1S/C18H23N5O5/c1-13(6-4-10-18(2,3)17(24)7-5-11-19)20-21-15-9-8-14(22(25)26)12-16(15)23(27)28/h8-9,12,21H,4-7,10H2,1-3H3 |
InChI Key |
MSEJYFDHXBQDBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCCC(C)(C)C(=O)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.